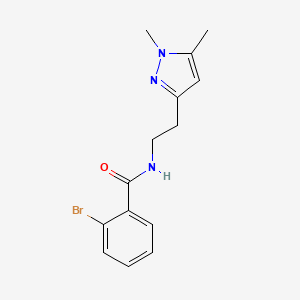

2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

描述

2-Bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group and a pyrazole-containing ethylamine side chain. This compound’s structural uniqueness lies in its hybrid architecture, combining aromatic, amide, and heterocyclic functionalities. Such features may render it suitable for applications in medicinal chemistry (e.g., kinase inhibition) or as a ligand in catalysis .

属性

IUPAC Name |

2-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNYWQGMINSIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves multiple steps. One common method includes the bromination of a benzamide precursor followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

化学反应分析

2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

科学研究应用

2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole moiety play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Differences :

Functional Implications :

- Hydrogen Bonding: The hydroxyl group in ’s compound enables N,O-bidentate coordination, facilitating metal-catalyzed C–H functionalization .

- Reactivity : The bromine in the target compound could undergo Suzuki or Ullmann couplings, whereas the methyl group in ’s compound limits such reactivity.

2-Bromo-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Butanamide ()

Structural Differences :

Functional Implications :

- Solubility: The butanamide chain in may enhance solubility in nonpolar solvents compared to the benzamide core of the target compound.

- Biological Activity : The dihydropyrazolone moiety in is associated with anti-inflammatory properties, whereas the target compound’s pyrazole could modulate kinase inhibition profiles .

Hydrogen Bonding and Crystallography ()

- Crystallographic Analysis : The target compound’s structure determination likely employs SHELX software (), similar to ’s X-ray analysis. Pyrazole’s planar geometry may favor specific packing motifs, contrasting with the hydroxy-dimethyl-ethyl group’s hydrogen-bonding networks in .

- Graph Set Analysis : The pyrazole’s N–H and C–H groups could form R₂²(8) motifs (), whereas ’s hydroxyl and amide groups may generate C(4) chains, influencing crystal stability and melting points .

生物活性

2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a synthetic compound classified under benzamides. It features a bromine atom on the benzene ring and a pyrazole moiety, which contributes to its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its promising biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , and its IUPAC name is 2-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide. The presence of the bromine atom and the pyrazole ring are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16BrN3O |

| Molecular Weight | 316.20 g/mol |

| IUPAC Name | 2-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide |

| CAS Number | 2034362-63-3 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds were found to reduce mTORC1 activity and modulate autophagy, leading to increased cell death in cancerous cells .

The mechanism of action for this compound involves its interaction with specific molecular targets within the cell. The bromine atom enhances the compound's reactivity and binding affinity towards cellular targets such as enzymes or receptors involved in cancer progression. The pyrazole moiety may also play a role in stabilizing interactions with these targets.

Antimicrobial Activity

In addition to its anticancer properties, there is potential for antimicrobial activity. Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may exhibit similar properties .

Study on Structure-Activity Relationship (SAR)

A study focused on the SAR of pyrazole-containing benzamides provided insights into how modifications affect biological activity. It was found that the introduction of halogen atoms (like bromine) significantly enhances anticancer efficacy and metabolic stability. This study highlights the importance of chemical structure in determining biological outcomes .

Clinical Implications

Ongoing research aims to explore the therapeutic potential of this compound in clinical settings. Preliminary data suggest that it could serve as a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。